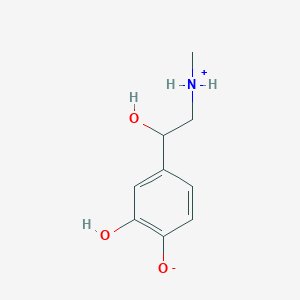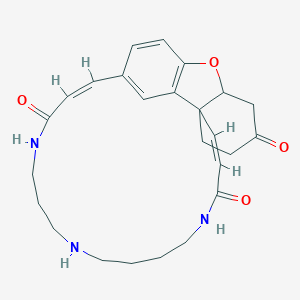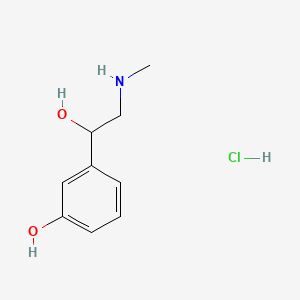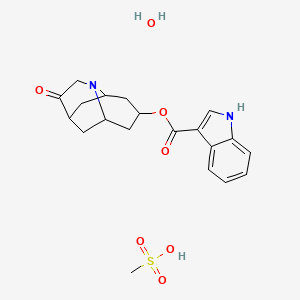
多拉司琼甲磺酸盐水合物
描述
Dolasetron mesylate is a highly specific and selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antinauseant and antiemetic agent, indicated for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting . This compound is known for its efficacy in reducing the activity of the vagus nerve, which activates the vomiting center in the medulla oblongata .
作用机制
Target of Action
Dolasetron mesylate hydrate is a highly specific and selective antagonist of the serotonin 5-HT3 receptor . This receptor is a type of serotonin receptor that plays a significant role in the induction of nausea and vomiting .
Mode of Action
Dolasetron operates by selectively blocking the action of serotonin at 5-HT3 receptors . These receptors are found both centrally in the brain’s chemoreceptor trigger zone and peripherally in the nerve terminals of the vagus nerve . By blocking the activation of these receptors, dolasetron prevents the triggering of the vomiting reflex .
Biochemical Pathways
The primary biochemical pathway affected by dolasetron is the serotonin signaling pathway. By blocking the 5-HT3 receptors, dolasetron inhibits the action of serotonin, a neurotransmitter that can induce vomiting when it binds to 5-HT3 receptors . This blockade prevents the initiation of the vomiting reflex, thereby mitigating nausea and vomiting.
Pharmacokinetics
Dolasetron is rapidly and completely absorbed after oral administration, with its major active metabolite, hydrodolasetron, largely responsible for its pharmacological activity . It is metabolized in the liver, primarily by the enzyme carbonyl reductase, and to a lesser extent by CYP2D6 and CYP3A . The drug and its metabolites are excreted in the urine and feces . The half-life of hydrodolasetron is approximately 7.3 hours when administered intravenously and 8.1 hours when administered orally .
Result of Action
The molecular effect of dolasetron’s action is the blockade of 5-HT3 receptors, preventing serotonin from binding to these receptors and triggering the vomiting reflex . On a cellular level, this results in the inhibition of the signal transduction pathways that would normally lead to nausea and vomiting.
Action Environment
The efficacy and stability of dolasetron can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as dolasetron is metabolized in the liver . Additionally, renal function can impact the excretion of the drug and its metabolites . Therefore, patients with severe hepatic or renal impairment may require dosage adjustments .
科学研究应用
Dolasetron mesylate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the development of new serotonin receptor antagonists.
Biology: The compound is studied for its effects on serotonin receptors and its potential role in modulating neurotransmission.
生化分析
Biochemical Properties
Dolasetron mesylate hydrate functions by inhibiting serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The compound does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . Upon administration, dolasetron mesylate hydrate is rapidly converted into its active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity . The interaction with serotonin receptors prevents the binding of serotonin, thereby inhibiting the emetic signal transmission.
Cellular Effects
Dolasetron mesylate hydrate exerts significant effects on various cell types and cellular processes. By blocking serotonin 5-HT3 receptors, it influences cell signaling pathways associated with nausea and vomiting . This inhibition affects the vagus nerve, which activates the vomiting center in the medulla oblongata . Additionally, dolasetron mesylate hydrate impacts gene expression related to serotonin receptor activity and cellular metabolism, contributing to its antiemetic properties .
Molecular Mechanism
The molecular mechanism of dolasetron mesylate hydrate involves its conversion to hydrodolasetron, which then binds to serotonin 5-HT3 receptors . This binding inhibits the receptor’s activity, preventing serotonin from triggering the emetic response . The reduction of dolasetron to hydrodolasetron is mediated by the enzyme carbonyl reductase, and further metabolism involves cytochrome P450 enzymes such as CYP2D6, CYP3A, and flavin monooxygenase . This inhibition of serotonin receptors at both central and peripheral sites is crucial for its antiemetic action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dolasetron mesylate hydrate have been observed to change over time. The compound is rapidly absorbed and converted to hydrodolasetron, with peak plasma concentrations reached within 0.6 to 1 hour . Over prolonged periods, dolasetron mesylate hydrate has shown stability, but its long-term effects on cellular function require periodic monitoring of liver functions and other parameters . The antiemetic effects are sustained over several hours, making it effective for both acute and delayed nausea and vomiting .
Dosage Effects in Animal Models
In animal models, the effects of dolasetron mesylate hydrate vary with different dosages. At therapeutic doses, it effectively prevents emesis induced by chemotherapy . At higher doses, adverse effects such as ECG changes, including P-R and Q-T prolongation, and QRS widening have been observed . These effects are attributed to the sodium channel blockade by dolasetron metabolites . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in clinical settings.
Metabolic Pathways
Dolasetron mesylate hydrate is metabolized primarily in the liver. The initial reduction to hydrodolasetron is mediated by carbonyl reductase, followed by further metabolism involving CYP2D6, CYP3A, and flavin monooxygenase . The active metabolite, hydrodolasetron, is responsible for the compound’s pharmacological activity and is eliminated through renal excretion and glucuronidation . These metabolic pathways ensure the efficient clearance of the compound from the body.
Transport and Distribution
Dolasetron mesylate hydrate is rapidly absorbed from the gastrointestinal tract and widely distributed in the body . The active metabolite, hydrodolasetron, has a mean apparent volume of distribution of 5.8 L/kg and is 69-77% bound to plasma proteins . It crosses the placenta and is distributed into breast milk . The transport and distribution within cells and tissues are facilitated by its interaction with plasma proteins, ensuring its effective reach to target sites.
Subcellular Localization
The subcellular localization of dolasetron mesylate hydrate primarily involves its binding to serotonin 5-HT3 receptors located on the cell membrane . This localization is crucial for its function as an antiemetic agent, as it prevents serotonin from activating the emetic response. The compound does not undergo significant post-translational modifications that would alter its targeting to specific compartments or organelles .
准备方法
The synthesis of dolasetron mesylate hydrate involves several steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the mesylate salt and hydration to obtain dolasetron mesylate hydrate .
Industrial production methods focus on optimizing yield and purity. The process involves stringent reaction conditions, including controlled temperature and pH, to ensure the stability of the compound. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the final product .
化学反应分析
Dolasetron mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydrodolasetron, its major active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to form derivatives with potential therapeutic applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydrodolasetron and other derivatives with modified pharmacological properties .
相似化合物的比较
Dolasetron mesylate is compared with other serotonin 5-HT3 receptor antagonists, such as ondansetron, granisetron, and palonosetron. While all these compounds share a similar mechanism of action, dolasetron mesylate hydrate is unique in its pharmacokinetic profile and specific receptor affinity . The following table highlights the comparison:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Dolasetron mesylate | 5-HT3 receptor antagonist | Rapid conversion to hydrodolasetron |
| Ondansetron | 5-HT3 receptor antagonist | Widely used, multiple formulations |
| Granisetron | 5-HT3 receptor antagonist | Longer half-life |
| Palonosetron | 5-HT3 receptor antagonist | Highest receptor binding affinity |
属性
CAS 编号 |
115956-13-3 |
|---|---|
分子式 |
C20H24N2O6S |
分子量 |
420.5 g/mol |
IUPAC 名称 |
methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m0./s1 |
InChI 键 |
PSGRLCOSIXJUAL-UMBGRREESA-N |
SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |
手性 SMILES |
CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
规范 SMILES |
CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
外观 |
Solid powder |
Key on ui other cas no. |
115956-13-3 |
Pictograms |
Corrosive; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Freely soluble in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




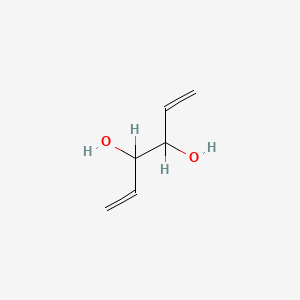
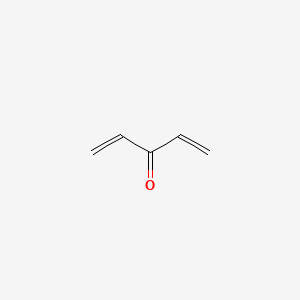




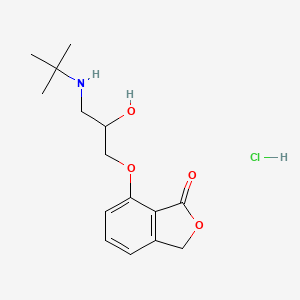
![N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide](/img/structure/B1670801.png)
